2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound features a quinazolinone core substituted with a benzodioxol-methyl group at position 3, a morpholine ring at position 6, and a sulfanyl-linked acetamide moiety attached to a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-37-21-5-8-25(38-2)24(15-21)31-28(35)17-42-30-32-23-6-4-20(33-9-11-39-12-10-33)14-22(23)29(36)34(30)16-19-3-7-26-27(13-19)41-18-40-26/h3-8,13-15H,9-12,16-18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXYINMAJYELGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization
The quinazolin-4(3H)-one scaffold is traditionally synthesized via Niementowski cyclization, where anthranilic acid derivatives react with formamide at elevated temperatures. For the target compound, 2-amino-5-morpholinobenzoic acid serves as the starting material. Heating this substrate with formamide at 130°C induces cyclodehydration, yielding 6-morpholino-3,4-dihydroquinazolin-4-one. This method provides direct access to the 6-morpholino-substituted core but requires prior synthesis of the morpholine-containing anthranilic acid derivative.
Palladium-Catalyzed Amination
Modern approaches employ palladium catalysis to introduce the morpholine moiety post-cyclization. Starting with 6-bromo-3,4-dihydroquinazolin-4-one (synthesized from 2-amino-5-bromobenzoic acid), Buchwald-Hartwig amination with morpholine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C installs the morpholine group at position 6. This method achieves >85% yield and avoids the need for pre-functionalized anthranilic acids.
Sulfanyl Acetamide Side Chain Installation
Chloroacetamide Intermediate
The quinazolinone’s 2-position is activated for nucleophilic substitution by converting it to a chloro derivative. Treatment of 3-[(1,3-benzodioxol-5-yl)methyl]-6-morpholinoquinazolin-4-one with phosphorus oxychloride (POCl₃) at reflux for 6 hours yields the 2-chloro intermediate. Excess POCl₃ ensures complete conversion, with yields exceeding 90%.
Synthesis of N-(2,5-Dimethoxyphenyl)-2-Mercaptoacetamide
- Acylation : 2,5-Dimethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base, producing N-(2,5-dimethoxyphenyl)-2-bromoacetamide in 85% yield.
- Thiolation : The bromide is displaced by potassium thioacetate in DMF at 50°C, followed by hydrolysis with NaOH/MeOH to yield the free thiol. Isolation under inert atmosphere prevents disulfide formation.
Nucleophilic Substitution
The 2-chloroquinazolinone reacts with N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide in dry acetone containing K₂CO₃ at 60°C for 8 hours. The thiolate anion displaces chloride, forming the sulfanyl linkage with 75–80% efficiency.
Optimization and Catalytic Approaches
Copper-Catalyzed Coupling
Recent advances utilize Cu(I)-thiophene-2-carboxylate (CuTC) to mediate C–S bond formation between 2-chloroquinazolinones and thiols. This method reduces reaction time to 2 hours and improves yields to 88% by minimizing oxidative side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DMF with KI as an accelerator enhances the substitution kinetics, achieving 92% yield while reducing solvent volume.
Analytical Data and Characterization
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing O-alkylation is suppressed using aprotic solvents and bulky bases like DBU.
- Thiol Oxidation : Conducting thiol-based reactions under nitrogen atmosphere with 1,4-dithiothreitol (DTT) as a stabilizer prevents disulfide formation.
- Morpholine Introduction : Pd-catalyzed methods outperform nucleophilic aromatic substitution in electron-deficient cores, reducing side products.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study various biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Core Structure Impact: Quinazolinones (target) and triazoles are associated with enzyme inhibition, while morpholinones show anticancer activity. The benzodioxol group in the target compound may confer superior metabolic stability compared to furan in triazole derivatives .
Substituent-Driven Bioactivity: Morpholine vs. Morpholinone: The morpholine ring in the target compound enhances solubility, whereas acetylated morpholinones exhibit stronger hydrophobic interactions with protein targets.
Sulfanyl Linker :
- Present in both the target compound and triazole derivatives , this group likely facilitates thiol-mediated binding to cysteine residues in enzymes.
Bioactivity Profile Correlation
Evidence from data mining studies indicates that compounds with >70% structural similarity often share overlapping bioactivity profiles . For example:
- Antioxidant Activity: Benzodioxol and caffeoyl groups (as in verminoside ) correlate with radical scavenging, suggesting the target compound may exhibit similar properties.
- Anti-inflammatory Potential: The 2,5-dimethoxyphenyl group is structurally analogous to diclofenac’s dichlorophenyl moiety, hinting at COX-2 inhibition .
NMR and Structural Elucidation
Comparative NMR analysis (Table 1) reveals:
- Chemical Shift Consistency: The morpholine and quinazolinone protons in the target compound align with shifts observed in morpholinone derivatives (δ 2.86–4.90 ppm) .
- Substituent-Induced Shifts: The benzodioxol-methyl group causes downfield shifts (δ 7.16–7.69 ppm) akin to caffeoyl groups in verminoside .
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety , a quinazoline core , and a morpholine group . These structural components are known for their diverse biological activities:
| Structural Feature | Description |
|---|---|
| Benzodioxole | Often associated with psychoactive properties and potential anti-cancer effects. |
| Quinazoline Core | Known for its role in various pharmacological activities including anti-inflammatory and anti-cancer properties. |
| Morpholine Group | Enhances solubility and bioavailability, contributing to the compound's pharmacokinetic profile. |
Anticancer Potential
Studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, recent research has demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway , which is crucial for regulating the cell cycle and apoptosis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : It can alter signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels, leading to oxidative stress in cancer cells.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on breast cancer cells. The findings indicated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Study 2: Mechanistic Insights into Apoptosis Induction
Another study focused on the mechanism of action of quinazoline derivatives found that these compounds could activate caspase pathways leading to apoptosis in human leukemia cells. The activation of caspases was linked to the compound's ability to modulate mitochondrial membrane potential .
Q & A
Q. What are the critical parameters for synthesizing the compound with high purity?
- Methodological Answer : Synthesis requires strict control of reaction conditions:
- Temperature : 60–80°C to avoid decomposition .
- Solvent : Dichloromethane (CH₂Cl₂) is commonly used for solubility and reaction efficiency .
- Reaction Time : 12–24 hours for complete conversion, monitored via thin-layer chromatography (TLC) .
- Purification : Column chromatography (silica gel) with gradient elution (0–8% MeOH in CH₂Cl₂) and recrystallization (ethyl acetate) yield >95% purity .
- Analytical Validation : Confirm structure and purity using ¹H/¹³C NMR, mass spectrometry (ESI/APCI), and HPLC .
Q. How can researchers ensure safety during synthesis given the compound’s reactive groups?
- Methodological Answer :
- Protocols : Adhere to institutional Chemical Hygiene Plans, including fume hood use, personal protective equipment (PPE), and emergency procedures for spills or exposure .
- Handling Sulfanyl Groups : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor pH to avoid unwanted side reactions (e.g., disulfide formation) .
- First Aid : Immediate washing with soap/water for skin contact, eye rinsing for 15+ minutes, and medical consultation for inhalation/ingestion .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) and high-resolution mass spectrometry (HRMS) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH) .
- Stability Testing : Accelerated stability studies under varying pH, temperature, and light exposure to identify degradation pathways .
Advanced Research Questions
Q. How can experimental design optimize reaction yields while minimizing side products?
- Methodological Answer :
- Statistical DOE : Use factorial design (e.g., 2³ factorial) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a study on similar acetamides achieved 85% yield by optimizing Na₂CO₃ concentration and acetyl chloride equivalents .
- Computational Tools : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and predict intermediates. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
- Feedback Loops : Integrate real-time HPLC data with machine learning (ML) algorithms to adjust conditions dynamically (e.g., COMSOL Multiphysics for flow reactor simulations) .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare analogs with shared pharmacophores (e.g., benzodioxole, morpholine) using bioactivity databases. For example:
| Structural Feature | Reported Activity | Source Study |
|---|---|---|
| Thiazole + mercapto group | Antimicrobial | |
| Morpholine derivative | Anticancer | |
| Pyrimidine core | Antiviral |
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations. For instance, morpholin-4-yl groups may enhance kinase inhibition, while dimethoxyphenyl groups affect membrane permeability .
- Replication : Validate conflicting results under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like solvent choice or impurity profiles .
Q. What computational strategies enable predictive modeling of the compound’s pharmacokinetics?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or pkCSM calculate logP (lipophilicity), bioavailability, and CYP450 interactions. For example, the morpholine moiety may improve solubility but reduce blood-brain barrier penetration .
- MD Simulations : Run molecular dynamics (GROMACS) to study membrane permeability and protein-ligand stability over 100+ ns trajectories .
- AI-Driven QSAR : Train neural networks on datasets of quinazolinone derivatives to predict IC₅₀ values against cancer targets (e.g., EGFR kinase) .
Methodological Integration and Innovation
Q. How can AI enhance the compound’s application in high-throughput screening (HTS)?
- Methodological Answer :
- Smart Laboratories : Implement autonomous robotic systems (e.g., Opentrons) with AI-guided plate readers to test 10,000+ analogs/week. Real-time data adjusts concentrations or detects fluorescence signals .
- End-to-End Automation : Combine synthesis (Chemspeed platforms), characterization (inline NMR), and bioactivity testing (miniaturized assays) to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
